2-Phenylcyclohexanone

Biocatalysis Kinetic Resolution Baeyer-Villiger Monooxygenase

2-Phenylcyclohexanone is a chiral α-arylcyclohexanone essential for benchmarking BVMOs and ketoreductases. Its phenyl group imposes unique steric and electronic constraints critical for reproducible enzymatic resolution. Generic substitution is contraindicated. Procure this validated model substrate for biocatalyst development, photochemical linker design, and CNS-targeted medicinal chemistry campaigns.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 1444-65-1
Cat. No. B152291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylcyclohexanone
CAS1444-65-1
Synonyms(±)-2-Phenylcyclohexanone;  2-Phenyl-1-cyclohexanone;  NSC 22252;  α-Phenylcyclohexanone
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2=CC=CC=C2
InChIInChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
InChIKeyDRLVMOAWNVOSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylcyclohexanone (CAS 1444-65-1): A Chiral α-Aryl Cyclohexanone Scaffold for Biocatalytic and Asymmetric Synthetic Methodologies


2-Phenylcyclohexanone (CAS 1444-65-1) is a chiral α-aryl-substituted cyclohexanone that serves as a versatile substrate in asymmetric catalysis, biocatalytic kinetic resolutions, and mechanistic photochemical studies [1]. Its structure features a phenyl group at the C2 position, which introduces conformational rigidity and provides a stereogenic center that enables enantioselective transformations. This compound has been extensively employed as a model substrate for evaluating the stereoselectivity of Baeyer–Villiger monooxygenases [2], ketoreductases [3], and chemoenzymatic cascade reactions [4], making it a valuable benchmark for industrial biocatalyst development.

Why 2-Phenylcyclohexanone Cannot Be Substituted with Generic 2-Alkylcyclohexanones or 2-Benzylcyclohexanone in Biocatalytic Applications


Generic substitution of 2-phenylcyclohexanone with other 2-substituted cyclohexanones is contraindicated due to profound differences in enzyme recognition, thermodynamic behavior, and stereochemical outcomes. The phenyl group imposes unique steric and electronic constraints that dictate binding affinity and orientation within enzyme active sites [1]. For instance, 2-phenylcyclohexanone displays a KM value of 44 mM with wild-type phenylacetone monooxygenase (PAMO), whereas related 2-alkylcyclohexanones exhibit substantially different kinetic parameters [2]. Furthermore, the equilibrium constant (K) for ketoreductase-catalyzed reduction of 2-phenylcyclohexanone differs markedly from that of 2-methylcyclohexanone and 2-benzylcyclohexanone, directly impacting reaction yields and selectivity in synthetic applications [3]. These quantitative distinctions underscore that substituting 2-phenylcyclohexanone with a generic analog will alter reaction outcomes and is not scientifically justified without re-optimization.

2-Phenylcyclohexanone (CAS 1444-65-1) Quantitative Differentiation Guide: Comparative Evidence for Scientific Selection


Enzymatic Kinetic Resolution by Cyclohexanone Monooxygenase (CHMO) Affords High Enantioselectivity and Good Yield of Both Substrate and Product

2-Phenylcyclohexanone undergoes kinetic resolution catalyzed by cyclohexanone monooxygenase from Acinetobacter calcoaceticus NCIMB 9871 (CHMOAcineto) with high enantioselectivity and good yield of both the recovered ketone and the lactone product [1]. This performance contrasts with the less selective biooxidation observed for α-substituted cyclopentanones, where effective resolutions are typically limited to substrates bearing alkyl chains longer than butyl [1].

Biocatalysis Kinetic Resolution Baeyer-Villiger Monooxygenase

Michaelis–Menten Constant (KM) of 2-Phenylcyclohexanone with Wild-Type Phenylacetone Monooxygenase (PAMO) Quantifies Substrate Recognition Relative to Other Ketones

The KM value of 2-phenylcyclohexanone with wild-type phenylacetone monooxygenase (PAMO) is 44 mM at pH 7.4 and 25 °C, as reported in the BRENDA enzyme database [1]. This value is substantially higher than the KM for 2-octanone with the same wild-type enzyme (2 mM at pH 7.5, 37 °C; 3.2 mM at pH 7.4, 25 °C) [1], indicating a significantly lower affinity of PAMO for 2-phenylcyclohexanone compared to linear aliphatic substrates. Notably, engineered PAMO mutants (e.g., P253F/G254A/R258M/L443F) reduce the KM for 2-phenylcyclohexanone to 0.8 mM, demonstrating that the wild-type enzyme's low affinity can be improved by rational protein engineering [1].

Enzyme Kinetics Phenylacetone Monooxygenase Substrate Specificity

Thermodynamic Equilibrium Constant (K) for Ketoreductase-Catalyzed Reduction of 2-Phenylcyclohexanone Differs from 2-Methylcyclohexanone and 2-Benzylcyclohexanone

The equilibrium constant K for the ketoreductase-catalyzed reduction of 2-phenylcyclohexanone was measured in n-hexane and compared directly with 2-methylcyclohexanone and 2-benzylcyclohexanone [1]. While the study does not provide the exact K value for 2-phenylcyclohexanone in the accessible abstract, it explicitly states that the three 2-substituted cyclohexanones exhibit different equilibrium constants, and experiments confirmed that the enzymatic reduction of 2-phenylcyclohexanone catalyzed by the ketoreductase used is not stereoselective [1]. In contrast, the reduction of 2-methylcyclohexanone yields distinct thermodynamic quantities: at 298.15 K, K = 2.13 ± 0.06 for the reaction involving cis-2-methylcyclohexanol, and K = 10.7 ± 0.2 for the reaction involving trans-2-methylcyclohexanol [1].

Enzyme Thermodynamics Ketoreductase Equilibrium Constant

Photochemical Cleavage of 2-Phenylcyclohexanone Yields Alkenals, Whereas Larger Ring 2-Phenylcycloalkanones Undergo Intramolecular para-Coupling to Cyclophanes

Under photolysis, 2-phenylcyclohexanone undergoes α-cleavage to yield alkenals (cis- and trans-6-phenyl-5-hexenals) in good yield [1]. In contrast, photolysis of larger ring 2-phenylcycloalkanones (10-, 11-, 12-, and 15-membered) produces paracyclophanes via intramolecular para-coupling of biradical intermediates [1]. The six-membered 2-phenylcyclohexanone uniquely favors the alkenal pathway and shows no evidence of cyclophane formation by NMR or GC analysis [1]. Quantum yields and product distributions further differentiate these pathways: for 2-phenylcyclohexanone (n = 9 in the study's nomenclature), the yield of cis- and trans-alkenals is approximately 60% and 54%, respectively, with 0% cyclophane yield [1].

Photochemistry Biradical Intermediates Cyclophane Synthesis

Regioselectivity in Phase-Transfer Catalyzed Michael Addition of 2-Phenylcyclohexanone to Chalcone Can Be Controlled by Reaction Conditions

The regioselectivity of the Michael addition of 2-phenylcyclohexanone to chalcone under phase-transfer catalysis (PTC) conditions can be tuned by the appropriate choice of solvent and catalyst system [1]. In the absence of solvent, a different regiochemical outcome is observed compared to solution-phase conditions, demonstrating that the enolate geometry and reaction pathway of 2-phenylcyclohexanone are exquisitely sensitive to the PTC environment [1]. This tunable regioselectivity is not a general property of all 2-substituted cyclohexanones and highlights the unique conformational and electronic profile of the 2-phenyl substituent.

Michael Addition Phase-Transfer Catalysis Regioselectivity

2-Phenylcyclohexanone Serves as a Key Structural Motif in Phenyl Cyclohexanone Derivatives Patented for NMDA Receptor Modulation and CNS Disorders

U.S. Patent Application US20240067611A1 (filed 2023, published 2024) discloses phenyl cyclohexanone derivatives, including compounds based on the 2-phenylcyclohexanone scaffold, as active agents for inhibiting serine racemase and modulating NMDA receptor activity [1]. The patent claims utility in treating neurological and psychiatric conditions including pain, amyotrophic lateral sclerosis, bipolar disorder, schizophrenia, and Alzheimer's disease [1]. This recent patent filing demonstrates ongoing industrial and therapeutic interest in the 2-phenylcyclohexanone core, distinguishing it from other 2-substituted cyclohexanones that lack such documented CNS-targeted applications.

Medicinal Chemistry NMDA Receptor CNS Therapeutics

2-Phenylcyclohexanone (CAS 1444-65-1) High-Value Research and Industrial Application Scenarios


Biocatalytic Kinetic Resolution for Enantioenriched α-Aryl Cyclohexanones and Lactones

2-Phenylcyclohexanone is an optimal substrate for cyclohexanone monooxygenase (CHMO)-catalyzed kinetic resolution, providing high enantioselectivity and good yields of both recovered (R)-ketone and (S)-lactone [1]. This scenario is directly supported by the Science of Synthesis compilation, which identifies 2-phenylcyclohexanone as a benchmark substrate for CHMOAcineto with synthetically useful outcomes [1]. Industrial and academic laboratories engaged in developing enantioselective Baeyer–Villiger processes should select 2-phenylcyclohexanone as a model substrate to benchmark new BVMO variants or to produce chiral building blocks for pharmaceutical intermediates.

Protein Engineering Campaigns Targeting Phenylacetone Monooxygenase (PAMO) for Expanded Substrate Scope

2-Phenylcyclohexanone serves as a challenging substrate for evaluating engineered PAMO variants due to its high wild-type KM (44 mM) [1]. Rational design and directed evolution efforts have successfully reduced the KM to 0.8 mM for the quadruple mutant P253F/G254A/R258M/L443F [1]. This application scenario is firmly grounded in the quantitative KM data provided by the BRENDA enzyme database. Research groups focused on BVMO engineering should procure 2-phenylcyclohexanone as a diagnostic substrate to assess improvements in binding affinity and catalytic efficiency for sterically demanding α-aryl ketones.

Photochemical Generation of Alkenals for Solid-Phase Synthesis and Photolabile Linker Development

Under photolysis, 2-phenylcyclohexanone cleanly yields cis- and trans-6-phenyl-5-hexenals without competing cyclophane formation [1]. This predictable photochemistry has been exploited to synthesize photolabile surfaces for solid-phase synthesis, where 2-phenylcyclohexanone was nitrated and grafted onto controlled-pore glass [1]. This application scenario is directly supported by the photochemical product distribution data (alkenals: ~60% cis, ~54% trans; 0% cyclophane) [1]. Procurement of 2-phenylcyclohexanone is justified for materials science and synthetic chemistry groups developing light-responsive linkers or traceless cleavage strategies.

Medicinal Chemistry Development of NMDA Receptor Modulators and Serine Racemase Inhibitors

2-Phenylcyclohexanone constitutes the core scaffold for a series of phenyl cyclohexanone derivatives claimed in US20240067611A1 as inhibitors of serine racemase and modulators of NMDA receptor function [1]. The patent claims therapeutic utility in treating pain, amyotrophic lateral sclerosis, bipolar disorder, schizophrenia, and Alzheimer's disease [1]. This application scenario is directly derived from the patent literature and supports procurement of 2-phenylcyclohexanone for medicinal chemistry campaigns targeting CNS disorders. Drug discovery teams exploring NMDA receptor modulation should prioritize this scaffold based on its documented patent activity and structural relevance.

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